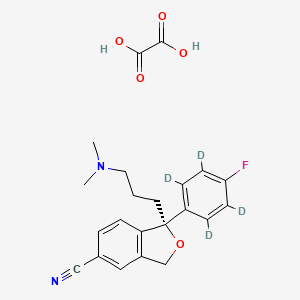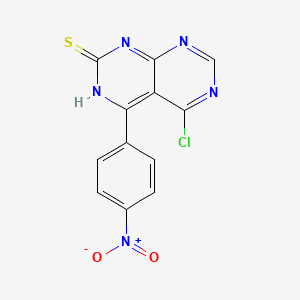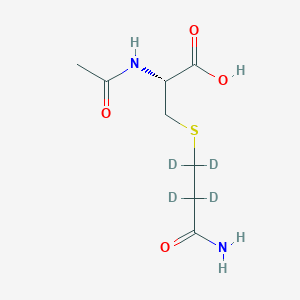
N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 is a deuterium-labeled derivative of N-Acetyl-S-(carbamoylethyl)-L-cysteine. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of acrylamide metabolites in biological samples. The deuterium labeling helps in distinguishing it from the non-labeled compound during mass spectrometry analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 involves the incorporation of deuterium atoms into the parent compound, N-Acetyl-S-(carbamoylethyl)-L-cysteine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and detoxification in biological systems .
Common Reagents and Conditions
Common reagents used in the reactions of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the deuterium labeling .
Major Products Formed
The major products formed from the reactions of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 include various metabolites that are excreted in the urine. These metabolites are used as biomarkers for the exposure to acrylamide, a known carcinogen .
Applications De Recherche Scientifique
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 is extensively used in scientific research for the following applications:
Chemistry: As a stable isotope-labeled internal standard in mass spectrometry for the quantification of acrylamide metabolites
Medicine: As a biomarker for assessing exposure to acrylamide in epidemiological studies.
Industry: In the development of safer industrial processes and products by monitoring acrylamide exposure.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 involves its metabolism and detoxification in the body. The compound is metabolized by cytochrome P450 enzymes to form glycidamide, which is then conjugated with glutathione to produce N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4. This metabolite is excreted in the urine and serves as a biomarker for acrylamide exposure .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-S-(carbamoylethyl)-L-cysteine: The non-deuterated parent compound used for similar applications.
N-Acetyl-S-(carbamoyl-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylamide used as a biomarker
Uniqueness
The uniqueness of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 lies in its deuterium labeling, which allows for precise quantification and differentiation from non-labeled compounds in mass spectrometry analysis. This makes it an invaluable tool in research studies focused on acrylamide exposure and its health effects .
Propriétés
Formule moléculaire |
C8H14N2O4S |
|---|---|
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(3-amino-1,1,2,2-tetradeuterio-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i2D2,3D2 |
Clé InChI |
GGBCHNJZQQEQRX-ILLLFLQQSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)N)C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CC(=O)NC(CSCCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)
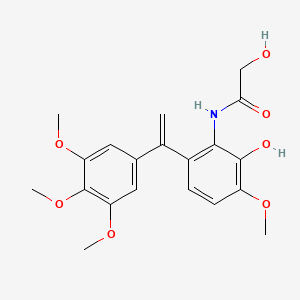
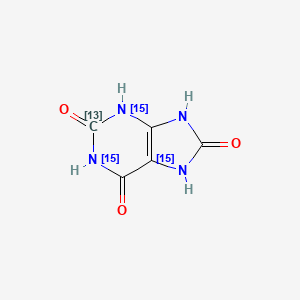
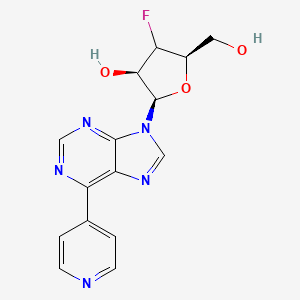

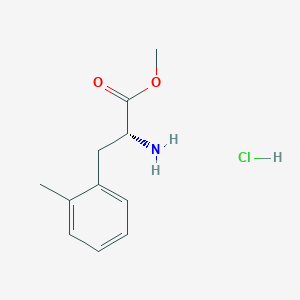
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)

